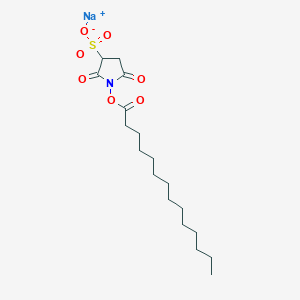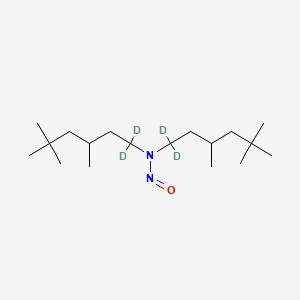![molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6](/img/structure/B585758.png)
8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine
Descripción general
Descripción
8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 .
Synthesis Analysis
The synthesis of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves the reaction of Propionaldehyde and 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine include a density of 1.50±0.1 g/cm3 and a pKa of -0.39±0.30 .Aplicaciones Científicas De Investigación
Antidiabetic Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-Platelet Aggregation
These compounds have also been found to have anti-platelet aggregation properties . This means they can prevent blood cells from clumping together, which can help prevent blood clots.
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties . This makes them useful in the treatment of various fungal infections.
Antibacterial Activity
These compounds have also been found to have antibacterial properties . This means they can kill or inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.
Antimalarial Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties . This makes them potentially useful in the treatment of malaria.
Antitubercular Activity
These compounds have been found to have antitubercular properties . This means they can be used in the treatment of tuberculosis.
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties . This means they can prevent or reduce the severity of seizures.
Use in Synthesis of Other Compounds
Triazolo[4,3-a]pyrazine derivatives can be used in the synthesis of other compounds . For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
Direcciones Futuras
The future directions for research on 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine could include further exploration of its antimicrobial properties , as well as its potential as a small molecular targeted antitumor drug . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZHZWOARGYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652225 | |
| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine | |
CAS RN |
140910-77-6 | |
| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)


![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)